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Methyl L-valylglycinate -

Methyl L-valylglycinate

Catalog Number: EVT-13643275
CAS Number:
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl L-valylglycinate is a dipeptide derivative formed from the amino acids L-valine and glycine, where the amino group of glycine is methylated. This compound is classified as an amino acid derivative and is part of a larger class of compounds known for their roles in biological systems and applications in pharmaceuticals and food science. Methyl L-valylglycinate has garnered interest due to its potential biological activities, including flavor enhancement and possible therapeutic effects.

Source

Methyl L-valylglycinate can be synthesized through various chemical methods, often involving the coupling of L-valine with glycine followed by methylation. Natural sources of similar compounds can be found in certain proteins and peptides derived from plant and animal tissues.

Classification

Methyl L-valylglycinate belongs to the category of amino acid derivatives. It is specifically classified under dipeptides, which are formed by the condensation of two amino acids. The compound's structure allows it to exhibit properties typical of both amino acids and peptides.

Synthesis Analysis

Methods

The synthesis of methyl L-valylglycinate typically involves the following steps:

  1. Formation of L-Valine Derivative: L-valine is first converted into a suitable derivative, often using protecting groups to facilitate further reactions.
  2. Coupling Reaction: The protected L-valine is coupled with glycine. This reaction can be facilitated using coupling agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid group of glycine.
  3. Methylation: The resulting dipeptide can then undergo methylation at the amino group using methyl iodide or another suitable methylating agent.

Technical Details

The synthesis requires careful control of reaction conditions, including pH and temperature, to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis.

Molecular Structure Analysis

Structure

Methyl L-valylglycinate has a specific molecular structure characterized by:

  • Chemical Formula: C7H14N2O2
  • Molecular Weight: 158.20 g/mol
  • Structural Features: The compound features a methyl ester group attached to the carboxylic acid of glycine, along with the L-valine side chain.

Data

The molecular structure can be represented as follows:

Methyl L valylglycinateH2NC(CH3)C(COOCH3)NH2\text{Methyl L valylglycinate}\rightarrow \text{H}_2N-\text{C}(\text{CH}_3)-\text{C}(\text{COOCH}_3)-\text{NH}_2

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often used to confirm the structure.

Chemical Reactions Analysis

Reactions

Methyl L-valylglycinate can participate in various chemical reactions, including:

  1. Hydrolysis: In aqueous conditions, it can hydrolyze back into its constituent amino acids, especially under acidic or basic conditions.
  2. Transpeptidation: It may act as a substrate in peptide synthesis reactions, where it can donate its amino group to form longer peptides.
  3. Deprotection Reactions: If protecting groups were used during synthesis, they can be removed under specific conditions to yield the active dipeptide.

Technical Details

The kinetics and mechanisms of these reactions depend on factors such as temperature, pH, and the presence of catalysts or inhibitors.

Mechanism of Action

Process

The mechanism by which methyl L-valylglycinate exerts its biological effects may involve:

  • Interaction with Receptors: It may bind to specific receptors in biological systems, influencing metabolic pathways or signaling cascades.
  • Flavor Enhancement: In food science, it can enhance flavors by interacting with taste receptors or modifying the perception of other flavors.

Data

Studies have shown that similar dipeptides can modulate taste perception through interactions with taste receptors such as G protein-coupled receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methyl L-valylglycinate is typically a white crystalline solid.
  • Solubility: It is soluble in water and polar organic solvents due to its ionic nature.
  • Melting Point: The melting point is generally around 120-125 °C.

Chemical Properties

  • Stability: It is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound can participate in various chemical reactions typical for amino acids and peptides.

Relevant analyses include infrared spectroscopy (IR) for functional group identification and NMR for structural elucidation.

Applications

Scientific Uses

Methyl L-valylglycinate has several applications across different fields:

  1. Pharmaceuticals: Potential use in drug formulation due to its bioactive properties.
  2. Food Industry: Employed as a flavor enhancer due to its ability to modify taste profiles.
  3. Biotechnology: Used in peptide synthesis for research purposes, particularly in studying protein interactions and functions.

Properties

Product Name

Methyl L-valylglycinate

IUPAC Name

methyl 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-5(2)7(9)8(12)10-4-6(11)13-3/h5,7H,4,9H2,1-3H3,(H,10,12)/t7-/m0/s1

InChI Key

DMZINWKNZOXHDH-ZETCQYMHSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)OC)N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)OC)N

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